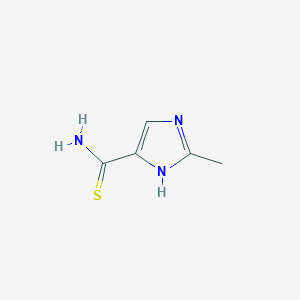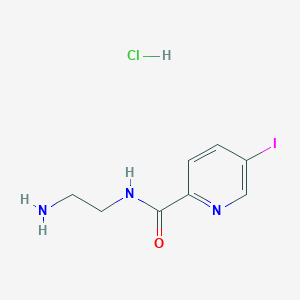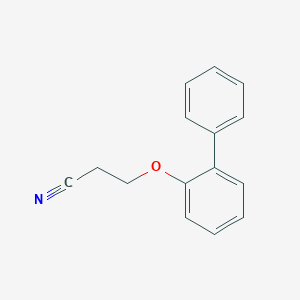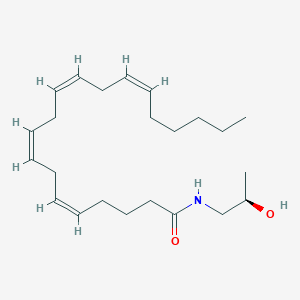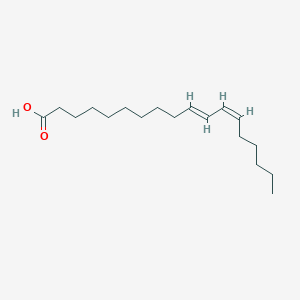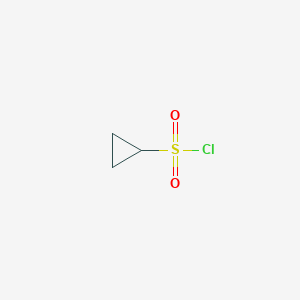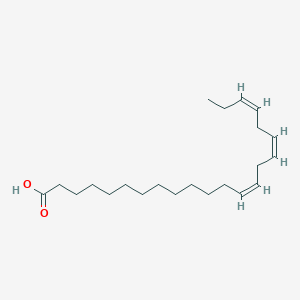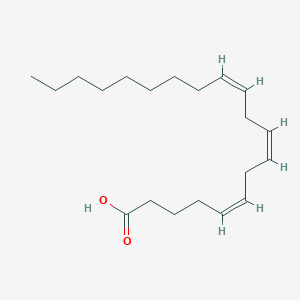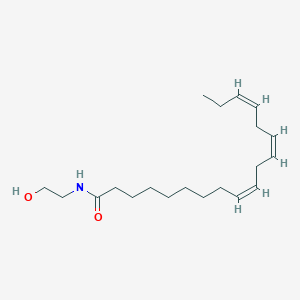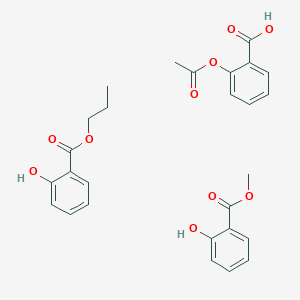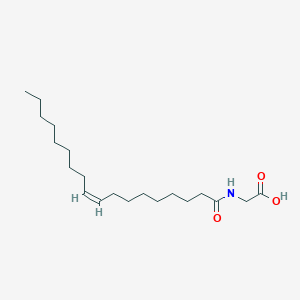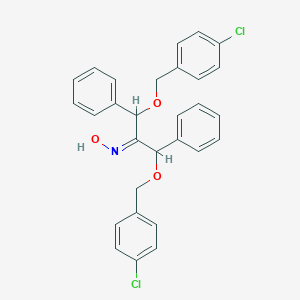
4-Chlorophenylmethoxybenzyl ketoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenylmethoxybenzyl ketoxime (CPMO) is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. It is a ketoxime derivative of benzyl ether and contains a chloro substituent on the phenyl ring. CPMO is a white or light yellow solid that is soluble in organic solvents such as ethanol and acetone.
Mécanisme D'action
The mechanism of action of 4-Chlorophenylmethoxybenzyl ketoxime is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target cells. 4-Chlorophenylmethoxybenzyl ketoxime has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. 4-Chlorophenylmethoxybenzyl ketoxime has also been shown to inhibit the activity of the viral protease, an enzyme that is essential for the replication of viruses such as HIV and hepatitis C virus.
Effets Biochimiques Et Physiologiques
4-Chlorophenylmethoxybenzyl ketoxime has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis and cell cycle arrest in cancer cells, inhibit viral replication, and inhibit bacterial growth. 4-Chlorophenylmethoxybenzyl ketoxime has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chlorophenylmethoxybenzyl ketoxime has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical properties can be easily modified to suit specific applications. 4-Chlorophenylmethoxybenzyl ketoxime is also relatively stable and can be stored for long periods without significant degradation. However, 4-Chlorophenylmethoxybenzyl ketoxime has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its solubility in aqueous solutions is limited.
Orientations Futures
There are several future directions for research on 4-Chlorophenylmethoxybenzyl ketoxime. One area of interest is the development of 4-Chlorophenylmethoxybenzyl ketoxime-based materials for catalysis and gas storage. Another area of interest is the investigation of 4-Chlorophenylmethoxybenzyl ketoxime's potential as a herbicide and its effects on non-target organisms. In medicinal chemistry, 4-Chlorophenylmethoxybenzyl ketoxime could be further developed as an antitumor, antiviral, and antibacterial agent. The mechanism of action of 4-Chlorophenylmethoxybenzyl ketoxime could also be further elucidated to better understand its therapeutic effects.
Méthodes De Synthèse
4-Chlorophenylmethoxybenzyl ketoxime can be synthesized using a simple and efficient method that involves the reaction of 4-chlorophenylmethanol with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds under mild conditions and the yield of 4-Chlorophenylmethoxybenzyl ketoxime is high. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-Chlorophenylmethoxybenzyl ketoxime has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 4-Chlorophenylmethoxybenzyl ketoxime has been investigated for its antitumor, antiviral, and antibacterial activities. It has been found to inhibit the growth of cancer cells and virus-infected cells by inducing apoptosis and inhibiting protein synthesis. 4-Chlorophenylmethoxybenzyl ketoxime has also been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
In materials science, 4-Chlorophenylmethoxybenzyl ketoxime has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. 4-Chlorophenylmethoxybenzyl ketoxime-based MOFs have been shown to exhibit high surface area, tunable pore size, and excellent catalytic activity.
In agriculture, 4-Chlorophenylmethoxybenzyl ketoxime has been investigated for its potential use as a herbicide. It has been found to inhibit the growth of weeds by interfering with their photosynthesis and respiration processes. 4-Chlorophenylmethoxybenzyl ketoxime has also been shown to have low toxicity to non-target organisms such as mammals and birds.
Propriétés
Numéro CAS |
138772-64-2 |
|---|---|
Nom du produit |
4-Chlorophenylmethoxybenzyl ketoxime |
Formule moléculaire |
C29H25Cl2NO3 |
Poids moléculaire |
506.4 g/mol |
Nom IUPAC |
N-[1,3-bis[(4-chlorophenyl)methoxy]-1,3-diphenylpropan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C29H25Cl2NO3/c30-25-15-11-21(12-16-25)19-34-28(23-7-3-1-4-8-23)27(32-33)29(24-9-5-2-6-10-24)35-20-22-13-17-26(31)18-14-22/h1-18,28-29,33H,19-20H2 |
Clé InChI |
RRLBHEVNZCMJAC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=NO)C(C2=CC=CC=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(C(=NO)C(C2=CC=CC=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl |
Synonymes |
4-chlorophenylmethoxybenzyl ketoxime CPMB-oxime |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



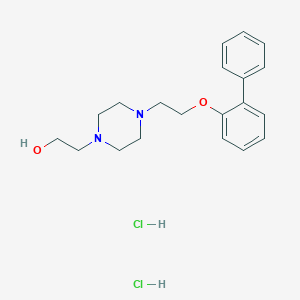
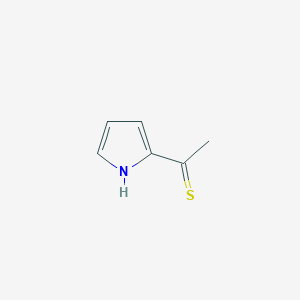
![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)
